molecular formula C10H10BrN B13464760 5-Bromo-2-(propan-2-yl)benzonitrile

5-Bromo-2-(propan-2-yl)benzonitrile

Cat. No.: B13464760
M. Wt: 224.10 g/mol
InChI Key: NENIZXLKGOSYGW-UHFFFAOYSA-N
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Description

5-Bromo-2-(propan-2-yl)benzonitrile is an aromatic nitrile derivative featuring a bromine atom at the 5th position and an isopropyl group at the 2nd position of the benzene ring. The isopropyl group confers steric bulk and lipophilicity, distinguishing it from compounds with smaller or polar substituents like hydroxyl, methyl, or fluorine groups .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

5-bromo-2-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H10BrN/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3

InChI Key

NENIZXLKGOSYGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-(propan-2-yl)benzonitrile involves the bromination of 2-(propan-2-yl)benzonitrile. This can be achieved by reacting 2-(propan-2-yl)benzonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propan-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-Bromo-2-(propan-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propan-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or protein function. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the nitrile group and the electron-donating effect of the isopropyl group, which can stabilize or destabilize reaction intermediates .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Melting Point (°C) Key Physical Traits
5-Bromo-2-hydroxybenzonitrile Hydroxyl (-OH) 198.017 Not reported Hydrogen-bonding capacity, polar
5-Bromo-2-methylbenzonitrile Methyl (-CH₃) 196.04 Not reported Moderate steric hindrance, hydrophobic
5-Bromo-2-fluorobenzonitrile Fluorine (-F) 200.01 Not reported Electron-withdrawing, enhances reactivity
5-Bromo-2-propoxybenzonitrile Propoxy (-OCH₂CH₂CH₃) 240.10 Not reported Increased solubility in organic solvents
5-Bromo-2-morpholinobenzonitrile Morpholinyl (-N-C₄H₈O) 267.126 Not reported Enhanced solubility, potential bioactivity

Key Observations :

  • Hydrophobicity : The isopropyl group in 5-Bromo-2-(propan-2-yl)benzonitrile likely increases lipophilicity compared to polar substituents (e.g., -OH or morpholinyl), impacting solubility and membrane permeability .
  • Steric Effects : Bulky groups like isopropyl may hinder electrophilic substitution reactions at the ortho position relative to smaller substituents (e.g., -F or -CH₃) .

Comparative Reactivity :

  • Electron-donating groups (e.g., isopropyl) may deactivate the ring toward electrophilic substitution compared to electron-withdrawing substituents (-F, -CN) .
  • The nitrile group facilitates nucleophilic displacement reactions, especially under catalytic conditions (e.g., Pd-mediated cross-couplings) .

Biological Activity

5-Bromo-2-(propan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its chemical formula C12H12BrNC_{12}H_{12}BrN. The presence of the bromine atom and the isopropyl group significantly influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, derivatives of benzonitrile have been evaluated for their effects on melanoma and other tumor types, demonstrating significant cytotoxicity through reactive oxygen species (ROS) generation and apoptosis induction .
  • Anticonvulsant Properties : Some benzonitrile derivatives have been assessed for anticonvulsant activity. In particular, compounds with structural similarities to this compound have shown protective effects in seizure models, indicating potential therapeutic applications in epilepsy .

The mechanisms through which this compound exerts its biological effects may include:

  • Induction of Apoptosis : Similar compounds have been found to activate intrinsic apoptotic pathways, leading to cell death in malignant cells through the modulation of signaling pathways such as AKT/BIM .
  • Modulation of Receptor Activity : Some studies suggest that benzonitrile derivatives might interact with androgen receptors or other nuclear receptors, influencing cellular pathways related to growth and survival .

Case Studies

  • Antitumor Effects : A study involving benzofuroxan derivatives highlighted their ability to induce apoptosis in melanoma cells via ROS production. The mechanism involved mitochondrial dysfunction and activation of caspases, which are critical mediators of apoptosis .
  • Anticonvulsant Activity : In a pharmacological evaluation, certain benzonitrile derivatives exhibited significant anticonvulsant effects compared to standard treatments like valproate. The study emphasized the importance of structural features such as lipophilicity and electron-donating capacity for enhancing activity .

Data Tables

Activity Compound Effect Mechanism
AntitumorBenzofuroxan DerivativeInduces apoptosisROS generation, mitochondrial damage
AnticonvulsantBenzonitrile DerivativeProtective against seizuresModulation of neurotransmitter systems

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